

Preclinical Toxicological Profile of Triisononanoïn: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triisononanoïn*

Cat. No.: *B1632803*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical toxicological profile of **Triisononanoïn**, a triester of glycerin and isononanoic acid widely used in the cosmetics industry. Based on available scientific literature, primarily the Cosmetic Ingredient Review (CIR) Expert Panel report, **Triisononanoïn** is considered safe for its intended use. This document synthesizes the available data on its toxicological endpoints, including acute, subchronic, and chronic toxicity, as well as its potential for dermal and ocular irritation, skin sensitization, genotoxicity, and reproductive and developmental effects.

It is important to note that while **Triisononanoïn** has been assessed as part of a larger group of glyceryl triesters, specific quantitative toxicological data for **Triisononanoïn** is limited. Consequently, this report often refers to data from structurally similar compounds, such as Tricaprylin and Triolein, to infer the toxicological profile of **Triisononanoïn**, a common practice in the safety assessment of cosmetic ingredients.^[1] This guide presents the available information in clearly structured tables, details the standard experimental protocols for key toxicological studies, and includes visualizations to illustrate experimental workflows.

Chemical and Physical Properties

Triisononanoïn is the triester of glycerin and a branched-chain nonanoic acid.^[2] Its properties as a skin-conditioning agent and solvent are leveraged in a variety of cosmetic and personal

care products.

Toxicological Profile

The preclinical safety evaluation of **Triisononanoïn** indicates a low overall toxicological concern. The following sections detail the findings for key toxicological endpoints.

Acute, Subchronic, and Chronic Oral Toxicity

Studies on glyceryl triesters, including **Triisononanoïn**, have demonstrated little to no acute, subchronic, or chronic oral toxicity in animal models, unless the intake levels constitute a significant portion of the total caloric intake.[\[1\]](#)

Table 1: Summary of Oral Toxicity Data for Glyceryl Triesters (Surrogates for **Triisononanoïn**)

Study Type	Species	Route of Administration	Dosage/Concentration	Key Findings	Reference
Acute Oral Toxicity	Rat	Gavage	Not specified	Low toxicity	[1]
Subchronic Oral Toxicity	Rat	Gavage	Not specified	Low toxicity	[1]
Chronic Oral Toxicity	Rat	Gavage	Not specified	Low toxicity	[1]

Dermal and Ocular Irritation

Preclinical studies on glyceryl triesters suggest that **Triisononanoïn** has a low potential for dermal and ocular irritation.

Table 2: Summary of Dermal and Ocular Irritation Data for Glyceryl Triesters (Surrogates for **Triisononanoïn**)

Study Type	Species	Exposure	Results	Reference
Dermal Irritation	Rabbit	Not specified	Not associated with significant irritation	[1][3]
Ocular Irritation	Rabbit	Not specified	At most, mildly irritating	[1][3]

Skin Sensitization

No evidence of skin sensitization or photosensitization has been observed for glyceryl triesters in preclinical tests.[1]

Table 3: Summary of Skin Sensitization Data for Glyceryl Triesters (Surrogates for **Triisononanoïn**)

Study Type	Species	Method	Results	Reference
Skin Sensitization	Guinea Pig	Maximization Test	No evidence of sensitization	[1]

Genotoxicity

The majority of genotoxicity test systems for glyceryl triesters have returned negative results, indicating a low likelihood of mutagenic or clastogenic activity.[1][3]

Table 4: Summary of Genotoxicity Data for Glyceryl Triesters (Surrogates for **Triisononanoïn**)

Assay Type	Test System	Metabolic Activation	Results	Reference
Ames Test	Salmonella typhimurium	With and without	Mostly Negative	[1]
Chromosomal Aberration	Not specified	Not specified	Mostly Negative	[1]

Carcinogenicity

While specific carcinogenicity studies on **Triisononanoïn** are not available, related compounds like Tricaprylin and Trioctanoïn have been used as vehicles in carcinogenicity testing of other chemicals.^[1] A two-year study on Tricaprylin administered by gavage in rats showed an increase in pancreatic acinar cell hyperplasia and adenoma but no carcinomas.^[1]

Reproductive and Developmental Toxicity

Data on reproductive and developmental toxicity for **Triisononanoïn** is limited. Studies on the surrogate, Tricaprylin, did not show teratogenic effects in mice or rats, although some reproductive effects were noted in rabbits.^[1] Another surrogate, Trioctanoïn, was associated with an increase in mammary tumors in the offspring of rats when injected intraperitoneally during pregnancy.^[1]

Experimental Protocols

The following sections describe the detailed methodologies for key preclinical toxicology experiments, based on standardized guidelines, which are presumed to be the basis for the safety assessment of **Triisononanoïn**.

Acute Oral Toxicity Study (General Protocol)

- Guideline: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar.
- Test System: Typically rats or mice.
- Administration: A single dose of the test substance is administered by gavage.
- Dosage: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Endpoint: Determination of the fixed dose at which toxicity is observed and estimation of the LD50.

Dermal Irritation Study (General Protocol)

- Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
- Test System: Albino rabbits.
- Procedure: A small area of the animal's skin is shaved. The test substance is applied to the shaved area and covered with a gauze patch for a specified duration (typically 4 hours).
- Observation: The skin is evaluated for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Scoring: The severity of the reactions is scored, and an irritation index is calculated.

Ocular Irritation Study (General Protocol)

- Guideline: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).
- Test System: Albino rabbits.
- Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
- Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
- Scoring: The ocular reactions are scored to determine the level of irritation.

Skin Sensitization Study (Guinea Pig Maximization Test - GPMT)

- Guideline: OECD Test Guideline 406 (Skin Sensitisation).
- Test System: Guinea pigs.
- Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and subsequent topical application to the same area.
- Challenge Phase: After a rest period, the animals are challenged with a topical application of the test substance on a naive skin site.

- Evaluation: The challenge site is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions are used to classify the sensitization potential.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test)

- Guideline: OECD Test Guideline 471 (Bacterial Reverse Mutation Test).
- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in the histidine or tryptophan operon, respectively.
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).
- Endpoint: The mutagenic potential is evaluated by counting the number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) compared to the control.

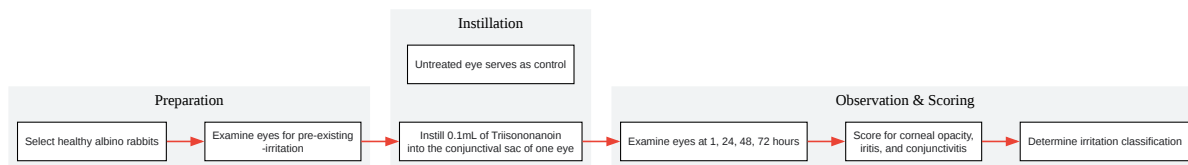
Visualizations

The following diagrams illustrate typical workflows for key toxicological assessments.



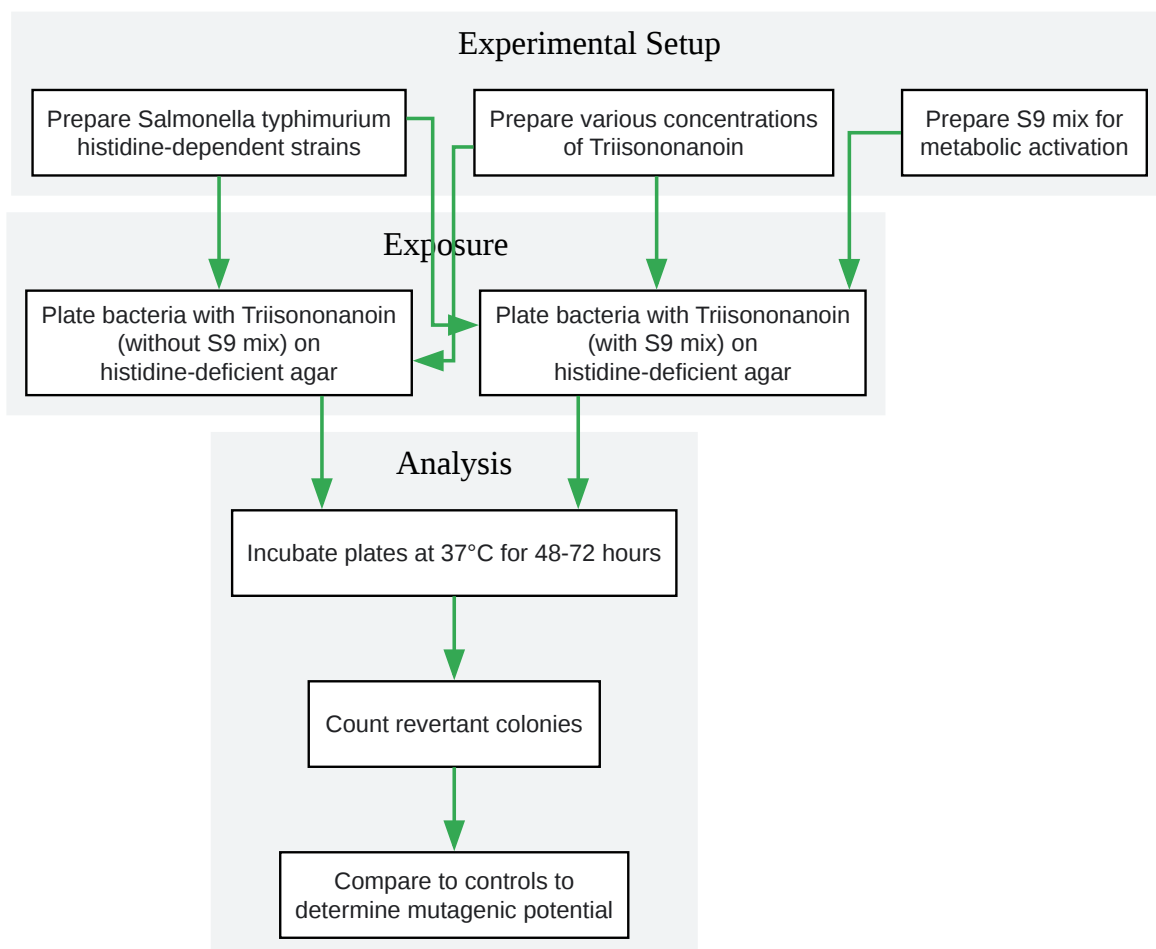
[Click to download full resolution via product page](#)

Figure 1: General Workflow for a Dermal Irritation Study.



[Click to download full resolution via product page](#)

Figure 2: General Workflow for an Ocular Irritation Study.



[Click to download full resolution via product page](#)

Figure 3: General Workflow for the Ames Test (Bacterial Reverse Mutation Assay).

Conclusion

Based on the available data from the Cosmetic Ingredient Review, **Triisononanoin** is considered to have a low toxicological profile in preclinical studies. It exhibits low acute oral toxicity and is not a significant dermal or ocular irritant, nor a skin sensitizer. Genotoxicity

assays have been predominantly negative. While specific data for **Triisononanoïn** on chronic toxicity, carcinogenicity, and reproductive/developmental toxicity are limited, the overall assessment of the glyceryl triesters group suggests a low risk. It is recommended that formulators consider the potential for **Triisononanoïn** to enhance the penetration of other ingredients in a formulation. The data presented in this guide, including the use of information from surrogate compounds, aligns with the established practices for the safety assessment of cosmetic ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoïn, triheptylundecanoïn, triisononanoïn, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoïn, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoïn, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- To cite this document: BenchChem. [Preclinical Toxicological Profile of Triisononanoïn: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632803#toxicological-profile-of-triisononanoïn-in-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com